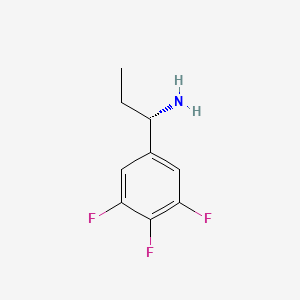

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンは、フェニル環に3つのフッ素原子が存在することを特徴とするキラルアミン化合物です。

準備方法

合成経路と反応条件

(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンの合成は、通常、次の手順を伴います。

出発物質: 合成は、3,4,5-トリフルオロベンズアルデヒドなどの適切な前駆体から始まります。

還元: アルデヒド基は、水素化ホウ素ナトリウムなどの還元剤を使用して対応するアルコールに還元されます。

アミノ化: 次に、アルコールは、触媒の存在下でアンモニアまたはアミン供与体などの試薬を使用して、アミノ化反応によってアミンに変換されます。

工業生産方法

工業的な設定では、(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンの生産は、収率と純度を最大化するために最適化された反応条件を利用して、大規模なバッチまたは連続プロセスを含む場合があります。触媒と溶媒は、効率的な変換と副生成物の最小化を確実にするために選択されます。

化学反応の分析

反応の種類

(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンは、次のものを含むさまざまな化学反応を受けることができます。

酸化: アミン基は、対応するイミンまたはニトリルを形成するために酸化できます。

還元: この化合物は、2級または3級アミンを形成するために還元できます。

置換: フェニル環上のフッ素原子は、特定の条件下で他の官能基と置換できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 水素化アルミニウムリチウムまたは触媒水素化などの試薬。

置換: 有機リチウムまたはグリニャール試薬などの試薬。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりイミンが得られる場合がありますが、置換反応によりフェニル環にさまざまな官能基を導入できます。

科学研究への応用

化学

化学では、(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンは、より複雑な分子の合成のための構成要素として使用されます。そのユニークなフッ素化構造は、安定性と反応性を強化した新規化合物の開発において貴重なものです。

生物学

生物学研究では、この化合物は、フッ素化アミンの生物系への影響を調査するために使用できます。酵素や受容体との相互作用は、生化学的プロセスにおけるフッ素の役割についての洞察を提供できます。

医学

医学では、(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンは、その潜在的な治療効果について調査されています。フッ素化化合物はしばしば改善された薬物動態を示すため、医薬品開発の魅力的な候補となっています。

産業

産業部門では、この化合物は、特殊化学薬品、農薬、独自の特性を持つ材料の生産に使用できます。

科学的研究の応用

Chemistry

In chemistry, (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel compounds with enhanced stability and reactivity.

Biology

In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biochemical processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

作用機序

(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。フッ素原子の存在は、化合物の結合親和性と選択性を影響を与え、その生物活性を変化させる可能性があります。正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります。

類似の化合物との比較

類似の化合物

- (S)-1-(3,4-ジフルオロフェニル)プロパン-1-アミン

- (S)-1-(3,5-ジフルオロフェニル)プロパン-1-アミン

- (S)-1-(3,4,5-トリクロロフェニル)プロパン-1-アミン

独自性

(S)-1-(3,4,5-トリフルオロフェニル)プロパン-1-アミンは、フェニル環に3つのフッ素原子が存在することによってユニークであり、これは、より少なく、または異なる置換基を持つ類似の化合物と比較して、その化学的および生物学的特性を大幅に変化させる可能性があります。このユニークな構造は、反応性、安定性、および生物学的標的との相互作用の差につながる可能性があります。

類似化合物との比較

Similar Compounds

- (S)-1-(3,4-Difluorophenyl)propan-1-amine

- (S)-1-(3,5-Difluorophenyl)propan-1-amine

- (S)-1-(3,4,5-Trichlorophenyl)propan-1-amine

Uniqueness

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds with fewer or different substituents. This unique structure can lead to differences in reactivity, stability, and interactions with biological targets.

生物活性

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique trifluoromethyl substituents that enhance its lipophilicity and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a trifluorophenyl group attached to a propan-1-amine backbone. The presence of three fluorine atoms significantly influences its chemical properties, including increased lipophilicity and potential metabolic stability compared to similar compounds. The hydrochloride salt form improves solubility in aqueous solutions, facilitating biological assays and interactions with various biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C10H12F3N |

| Molecular Weight | 225.21 g/mol |

| Chirality | (S)-enantiomer |

| Functional Groups | Amine, Trifluoromethyl group |

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets such as receptors and enzymes. These interactions can lead to therapeutic effects or side effects that require thorough evaluation during drug development.

The mechanism of action for this compound is primarily attributed to its ability to bind selectively to specific molecular targets. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, influencing various biochemical pathways. Studies employing techniques like surface plasmon resonance have been utilized to quantify these interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroactive Properties : Research has indicated potential neuroactive properties of this compound. In vitro assays demonstrated its ability to modulate neurotransmitter systems, suggesting applications in treating neurological disorders.

- Anticancer Activity : A study reported that derivatives of this compound exhibited antiproliferative effects against various cancer cell lines. For instance, an IC50 value of approximately 4 µM was observed against A549 lung cancer cells .

- Antimicrobial Activity : Preliminary evaluations showed that the compound possesses antimicrobial properties against certain bacterial strains, indicating potential therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Trifluoromethylphenyl)propan-1-amine | Trifluoromethyl group | Potential neuroactive properties |

| (S)-1-(2-Fluorophenyl)propan-1-amine | Fluorinated aromatic ring | Antidepressant-like effects |

| 2-(3,4-Dichlorophenyl)propan-1-amine | Dichlorinated phenyl group | Anticancer properties |

The trifluoromethyl substitution in this compound enhances its lipophilicity and metabolic stability compared to other compounds listed above.

特性

分子式 |

C9H10F3N |

|---|---|

分子量 |

189.18 g/mol |

IUPAC名 |

(1S)-1-(3,4,5-trifluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H10F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4,8H,2,13H2,1H3/t8-/m0/s1 |

InChIキー |

IOABMNGPNFPERE-QMMMGPOBSA-N |

異性体SMILES |

CC[C@@H](C1=CC(=C(C(=C1)F)F)F)N |

正規SMILES |

CCC(C1=CC(=C(C(=C1)F)F)F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。